

# Application Note: Caco-2 Cell Permeability Assay for Tauro-obeticholic Acid

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Compound of Interest		
Compound Name:	Tauro-obeticholic acid	
Cat. No.:	B611177	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The Caco-2 cell permeability assay is a robust, widely utilized in vitro model for predicting the oral absorption of drug candidates.[1][2][3] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that structurally and functionally mimic the intestinal barrier, complete with tight junctions and a variety of transporters.[1][4] This makes the assay an indispensable tool in drug discovery for assessing intestinal permeability.

**Tauro-obeticholic acid** (T-OCA) is a taurine-conjugated derivative of obeticholic acid, a potent farnesoid X receptor (FXR) agonist. As a bile acid analog, its primary absorption mechanism in the intestine is expected to be mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2.[5][6][7] This transporter is responsible for the reabsorption of bile acids from the intestinal lumen, primarily in the terminal ileum. Caco-2 cells endogenously express functional ASBT, particularly after prolonged culture, making them a highly relevant model for evaluating the transport characteristics of T-OCA and similar compounds.[8][9] This application note provides a detailed protocol for performing a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and assess the potential for active transport of **Tauro-obeticholic acid**.

## **Principle of the Assay**







The assay is conducted using Caco-2 cells cultured on semi-permeable microporous inserts, creating a two-compartment system: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood circulation.[3][4] The transport of **Tauro-obeticholic acid** is measured in two directions:

- Apical to Basolateral (AP-to-BL) Transport: The test compound is added to the AP chamber, and its appearance in the BL chamber is monitored over time. This simulates the absorption process from the gut into the bloodstream.[1][10]
- Basolateral to Apical (BL-to-AP) Transport: The compound is added to the BL chamber, and
  its transport into the AP chamber is measured. This direction is used to identify if the
  compound is a substrate of efflux transporters (e.g., P-glycoprotein, BCRP), which actively
  pump substances back into the intestinal lumen.[10]

By measuring the rate of transport, the apparent permeability coefficient (Papp), a quantitative measure of a compound's permeability, is calculated. The ratio of BL-to-AP Papp to AP-to-BL Papp provides the Efflux Ratio (ER), which indicates if active efflux is occurring.[10] For a compound like T-OCA, which is actively taken up by ASBT on the apical membrane, a high AP-to-BL transport rate and an efflux ratio of less than 1 is anticipated.[8]

## **Materials and Reagents**



Category	Item		
Cell Line	Caco-2 (ATCC® HTB-37™)		
Consumables	Transwell® polycarbonate membrane inserts (e.g., 1.12 cm², 0.4 μm pore size) for 12-well plates		
12-well and 24-well cell culture plates	_		
Serological pipettes, pipette tips, cell scrapers			
Media & Reagents	Dulbecco's Modified Eagle's Medium (DMEM) with high glucose		
Fetal Bovine Serum (FBS), heat-inactivated			
Non-Essential Amino Acids (NEAA) solution			
Penicillin-Streptomycin solution (100x)	_		
0.25% Trypsin-EDTA solution	_		
Phosphate-Buffered Saline (PBS), pH 7.4	_		
Hanks' Balanced Salt Solution (HBSS), pH 6.5 (apical) and pH 7.4 (basolateral)[11]			
MES (2-(N-morpholino)ethanesulfonic acid) buffer[11]			
Lucifer Yellow CH, Lithium Salt	_		
Test Compounds	Tauro-obeticholic acid (T-OCA)		
Controls: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)[10]			
Equipment	Laminar flow biological safety cabinet		
CO <sub>2</sub> incubator (37°C, 5% CO <sub>2</sub> , 95% humidity)			
Inverted microscope	_		
	_		



Transepithelial Electrical Resistance (TEER) Meter with "chopstick" electrodes

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system

Orbital shaker

## Experimental Protocol Caco-2 Cell Culture and Seeding on Transwell® Inserts

- Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Maintain the cells in a 37°C, 5% CO<sub>2</sub> incubator. Passage cells every 3-4 days upon reaching 80-90% confluency.
- Seeding: Following trypsinization, re-suspend cells in culture medium and perform a cell count. Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10<sup>4</sup> cells/cm<sup>2</sup>.
- Differentiation: Culture the cells for 21 to 28 days to allow for the formation of a fully differentiated and polarized monolayer.[8] Change the culture medium in both the apical and basolateral chambers every 2-3 days.

## **Assessment of Monolayer Integrity**

Before initiating the transport experiment, the integrity of the Caco-2 monolayer must be confirmed.

- Transepithelial Electrical Resistance (TEER) Measurement:
  - Allow inserts to equilibrate to room temperature for 30 minutes.
  - Using a TEER meter, carefully place the "chopstick" electrodes so that the shorter tip is in the apical chamber and the longer tip is in the basolateral chamber.
  - Record the resistance ( $\Omega$ ). Calculate the TEER value ( $\Omega \cdot \text{cm}^2$ ) by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the membrane.



- Acceptance Criterion: Monolayers are suitable for the assay if the TEER value is ≥ 250
   Ω·cm². Note that some bile acids can modulate tight junctions, potentially affecting TEER.
   [12][13]
- Lucifer Yellow Permeability Assay:
  - Wash the monolayers twice with pre-warmed HBSS (pH 7.4).
  - $\circ~$  Add 100  $\mu\text{M}$  Lucifer Yellow in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
  - Incubate for 1 hour at 37°C on an orbital shaker.
  - Collect samples from the basolateral chamber and measure the fluorescence of Lucifer Yellow.
  - Calculate the Papp value for Lucifer Yellow.
  - Acceptance Criterion: The Papp of Lucifer Yellow should be  $\leq 1.0 \times 10^{-6}$  cm/s, confirming the integrity of the paracellular barrier.

### **Bidirectional Transport Experiment**

- Preparation: Prepare dosing solutions of T-OCA and control compounds (e.g., 10 μM) in HBSS. For apical dosing, use HBSS at pH 6.5; for basolateral dosing, use HBSS at pH 7.4. [11]
- Equilibration: Gently wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4). Pre-incubate the plates with the appropriate transport buffer for 30 minutes at 37°C.
- Initiate Transport (AP-to-BL):
  - Aspirate the buffer from both chambers.
  - Add the dosing solution to the apical chamber (e.g., 0.5 mL).
  - Add fresh HBSS (pH 7.4) to the basolateral chamber (e.g., 1.5 mL).



- Initiate Transport (BL-to-AP):
  - Aspirate the buffer from both chambers.
  - Add fresh HBSS (pH 6.5) to the apical chamber.
  - Add the dosing solution to the basolateral chamber.
- Incubation: Incubate the plates at 37°C for 2 hours with gentle agitation (e.g., 50 rpm) on an orbital shaker.[3]
- Sampling: At the end of the incubation period, collect samples from both the donor and receiver chambers for each well.

## **Sample Analysis**

Quantify the concentrations of T-OCA and control compounds in all collected samples using a validated LC-MS/MS method. This provides the high sensitivity and selectivity required for accurate measurement.

## Data Analysis Apparent Permeability Coefficient (Papp) Calculation

The Papp value (in cm/s) is calculated using the following equation[11]:

Papp =  $(VR / (A \cdot C0)) \cdot (\Delta C / \Delta t)$ 

#### Where:

- VR: Volume in the receiver chamber (in mL).
- A: Surface area of the membrane (in cm<sup>2</sup>).
- C0: Initial concentration in the donor chamber (in μM).
- $\Delta C$ : Change in concentration in the receiver chamber (in  $\mu M$ ).
- Δt: Incubation time (in s).



## **Efflux Ratio (ER) Calculation**

The efflux ratio is a dimensionless value calculated as follows[10]:

ER = Papp (BL-to-AP) / Papp (AP-to-BL)

#### Interpretation:

- ER ≈ 1: Suggests passive diffusion is the primary transport mechanism.
- ER ≥ 2: Indicates the compound is a substrate of an active efflux transporter.[10]
- ER < 0.5: Suggests the involvement of active uptake transport from the apical side, as expected for ASBT substrates.

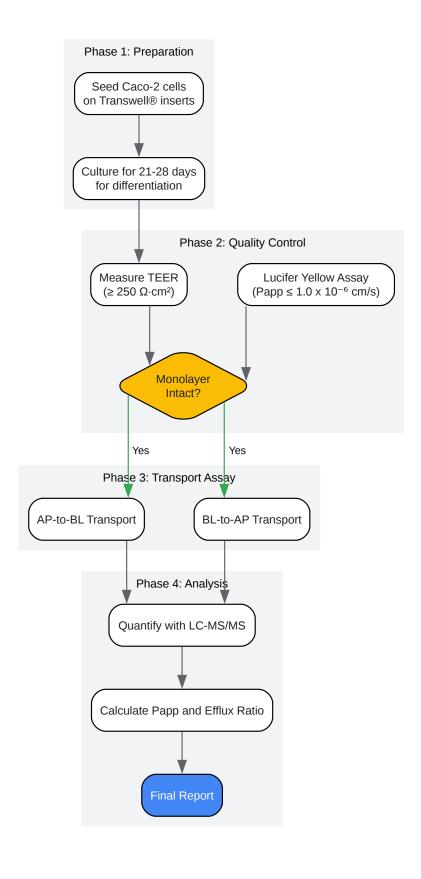
### **Data Presentation**

The following table presents example data for T-OCA and standard control compounds.

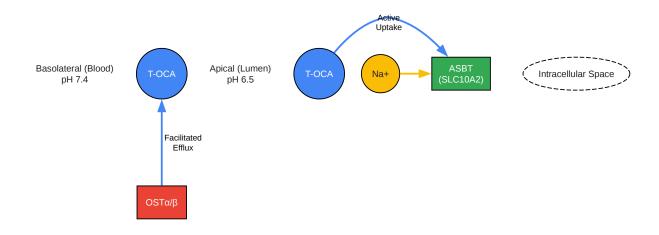
Compound	Papp (AP- to-BL) (10 <sup>-6</sup> cm/s)	Papp (BL- to-AP) (10 <sup>-6</sup> cm/s)	Efflux Ratio (ER)	Predicted Human Absorption	Transport Mechanism
Atenolol	0.25	0.28	1.12	Low	Passive Paracellular
Propranolol	25.0	23.5	0.94	High	Passive Transcellular
Talinolol	1.5	9.0	6.0	Moderate	P-gp Efflux Substrate
Tauro- obeticholic acid	8.5	1.2	0.14	High	Active Uptake (ASBT)

# Visualizations Experimental Workflow Diagram









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